molecular formula C19H18FN3O B4723733 N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide

N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide

Cat. No. B4723733
M. Wt: 323.4 g/mol
InChI Key: QNLOKWVDEGBCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide, also known as DPF-3089, is a chemical compound that has gained attention in the scientific community due to its potential use in pharmacological research. This compound is a selective antagonist of the dopamine D3 receptor and has been shown to have promising results in preclinical studies.

Mechanism of Action

N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide is a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic and mesocortical pathways of the brain. The D3 receptor has been implicated in several neurological disorders, including addiction, schizophrenia, and Parkinson's disease. By blocking the activity of the D3 receptor, N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide has the potential to modulate dopamine signaling in these pathways and to alleviate the symptoms of these disorders.
Biochemical and Physiological Effects:
N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been shown to reduce cocaine self-administration in rats, suggesting that it may have potential as a treatment for cocaine addiction. N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide has also been shown to reduce the symptoms of schizophrenia in animal models, suggesting that it may have potential as an antipsychotic medication. Additionally, N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide has been shown to improve motor function in animal models of Parkinson's disease, suggesting that it may have potential as a treatment for this disorder.

Advantages and Limitations for Lab Experiments

One advantage of N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide is its selectivity for the dopamine D3 receptor, which allows for more specific investigation of the role of this receptor in neurological disorders. However, one limitation of N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide is its limited availability, which may make it difficult to conduct large-scale studies. Additionally, the compound has not yet been tested in human clinical trials, which limits its potential for use in human medicine.

Future Directions

There are several future directions for research on N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide. One direction is to investigate the potential of the compound as a treatment for addiction, schizophrenia, and Parkinson's disease in human clinical trials. Another direction is to investigate the potential of N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide as a tool for studying the role of the dopamine D3 receptor in neurological disorders. Additionally, further research is needed to investigate the safety and efficacy of N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide in long-term use and to investigate potential side effects.

Scientific Research Applications

N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide has shown potential in pharmacological research, particularly in the field of dopamine receptor research. The compound has been shown to be a selective antagonist of the dopamine D3 receptor, which is involved in several neurological disorders, including addiction, schizophrenia, and Parkinson's disease. N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide has been used in preclinical studies to investigate the role of the D3 receptor in these disorders and to develop new therapeutic strategies.

properties

IUPAC Name

N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c1-13-18(12-21-19(24)15-7-6-8-16(20)11-15)14(2)23(22-13)17-9-4-3-5-10-17/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLOKWVDEGBCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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